1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one
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Overview
Description
5’-O-(DIMETHOXYTRITYL)-5-FLUORO-O4-(2,4,6-TRIMETHYLPHENYL)-2’-O-METHYLURIDINE is a synthetic nucleoside analog. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position, a fluorine atom at the 5-position, a trimethylphenyl group at the O4 position, and a methyl group at the 2’-hydroxyl position of uridine. These modifications make it a valuable tool in the field of nucleic acid chemistry, particularly in the synthesis of oligonucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(DIMETHOXYTRITYL)-5-FLUORO-O4-(2,4,6-TRIMETHYLPHENYL)-2’-O-METHYLURIDINE typically involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of uridine is protected using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.
Fluorination: The 5-position of the uridine is fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
O4-substitution: The O4 position is substituted with a trimethylphenyl group using a suitable electrophile, such as trimethylphenyl chloride, in the presence of a base.
Methylation: The 2’-hydroxyl group is methylated using methyl iodide (MeI) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 5-fluoro position.
Reduction: Reduction reactions can occur at the 5-fluoro position, converting it back to the original uridine.
Substitution: The DMT protecting group can be removed under acidic conditions, and the O4-trimethylphenyl group can be substituted with other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) for DMT removal, and bases like sodium hydride (NaH) for O4 substitutions.
Major Products
Oxidation: Formation of 5-fluoro-uridine derivatives.
Reduction: Conversion to uridine.
Substitution: Various substituted uridine derivatives depending on the electrophile used.
Scientific Research Applications
5’-O-(DIMETHOXYTRITYL)-5-FLUORO-O4-(2,4,6-TRIMETHYLPHENYL)-2’-O-METHYLURIDINE has several applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and mechanisms.
Biology: Employed in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing studies.
Medicine: Investigated for its potential in therapeutic applications, including antiviral and anticancer treatments.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of 5’-O-(DIMETHOXYTRITYL)-5-FLUORO-O4-(2,4,6-TRIMETHYLPHENYL)-2’-O-METHYLURIDINE involves its incorporation into nucleic acids, where it can interfere with normal base pairing and nucleic acid function. The fluorine atom at the 5-position enhances its stability and binding affinity, while the DMT and trimethylphenyl groups provide protection and facilitate selective reactions.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2’-deoxyuridine: A fluorinated nucleoside analog used in cancer treatment.
5’-O-Dimethoxytrityl-2’-deoxyuridine: A protected nucleoside used in oligonucleotide synthesis.
2’-O-Methyluridine: A methylated nucleoside analog used in RNA studies.
Uniqueness
5’-O-(DIMETHOXYTRITYL)-5-FLUORO-O4-(2,4,6-TRIMETHYLPHENYL)-2’-O-METHYLURIDINE is unique due to its combination of modifications, which provide enhanced stability, selective reactivity, and potential therapeutic applications. Its distinct structure allows for specific interactions and applications that are not possible with other similar compounds.
Properties
Molecular Formula |
C40H41FN2O8 |
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Molecular Weight |
696.8 g/mol |
IUPAC Name |
1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one |
InChI |
InChI=1S/C40H41FN2O8/c1-24-20-25(2)35(26(3)21-24)51-37-32(41)22-43(39(45)42-37)38-36(48-6)34(44)33(50-38)23-49-40(27-10-8-7-9-11-27,28-12-16-30(46-4)17-13-28)29-14-18-31(47-5)19-15-29/h7-22,33-34,36,38,44H,23H2,1-6H3 |
InChI Key |
HCLHNWHOTLLADQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC)C |
Origin of Product |
United States |
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